Superior Mucus Secretion Stimulation: Direct Comparison with Carbenoxolone and Prostanoic Acid
In a 28-day clinical study on gastric ulcer patients, Zolimidine (1200 mg/day) significantly increased gastric mucus protein component (PC) secretion (P < 0.02), whereas carbenoxolone (300 mg/day) produced no significant change [1]. A three-way comparison revealed a significantly greater increase in PC after Zolimidine versus carbenoxolone (P < 0.005) [2]. Prostanoic acid (2 g/day) also increased PC (P < 0.05), but the effect size for Zolimidine was notably larger [1]. This demonstrates Zolimidine's superior and specific ability to enhance mucosal barrier components compared to the classic cytoprotective agent carbenoxolone.
| Evidence Dimension | Gastric Mucus Protein Component (PC) Secretion Change |
|---|---|
| Target Compound Data | Zolimidine: Significant increase (P < 0.02) after 28 days; Significantly greater than carbenoxolone (P < 0.005) |
| Comparator Or Baseline | Carbenoxolone: No significant change; Prostanoic Acid: Significant increase (P < 0.05) |
| Quantified Difference | Zolimidine > Carbenoxolone (P < 0.005); Zolimidine (P < 0.02) vs. Prostanoic Acid (P < 0.05) suggests a stronger effect for Zolimidine. |
| Conditions | Human patients with endoscopically confirmed peptic gastric ulcer; Treatment: Zolimidine 1200 mg/day, Carbenoxolone 300 mg/day, Prostanoic Acid 2 g/day for 28 days. Gastric juice collected for 1 hour at fast; PC measured biochemically. |
Why This Matters
This direct clinical evidence proves Zolimidine is a more effective stimulator of gastric mucus secretion than carbenoxolone, a key cytoprotective comparator, making it the preferred choice for research into mucus-based mucosal defense.
- [1] Parodi MC, et al. Influence of 'cytoprotective' drugs (carbenoxolone, zolimidine, prostanoic acid) on mucus secretion in patients with gastric ulcer. Scand J Gastroenterol Suppl. 1984. PMID: 6234649. View Source
- [2] Parodi MC, et al. (ibid.) View Source
